
1-(Cyclopentylmethylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylmethylsulfonyl)pyrrolidine, also known as CPMS, is a chemical compound that belongs to the class of sulfonyl-containing cyclic amines. CPMS has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including neuroscience, cancer, and inflammation.
Wirkmechanismus
The exact mechanism of action of 1-(Cyclopentylmethylsulfonyl)pyrrolidine is still not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the modulation of various signaling pathways, including the GABAergic and glutamatergic systems in the brain, as well as the NF-κB signaling pathway in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. In the brain, this compound has been found to increase the levels of GABA, an inhibitory neurotransmitter, and reduce the levels of glutamate, an excitatory neurotransmitter, leading to its anticonvulsant and anxiolytic effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopentylmethylsulfonyl)pyrrolidine has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its relatively low potency and selectivity, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopentylmethylsulfonyl)pyrrolidine. One potential direction is to further investigate its mechanism of action in various therapeutic applications, such as epilepsy, anxiety, and inflammation. Another direction is to develop more potent and selective analogs of this compound for improved therapeutic efficacy. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Synthesemethoden
1-(Cyclopentylmethylsulfonyl)pyrrolidine can be synthesized through a multi-step process, which involves the reaction of cyclopentylmethylamine with sulfonyl chloride in the presence of a base, followed by cyclization with a suitable reagent. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylmethylsulfonyl)pyrrolidine has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to possess anticonvulsant and anxiolytic properties, making it a promising candidate for the treatment of epilepsy and anxiety disorders. In cancer research, this compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential chemotherapeutic agent. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(cyclopentylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c12-14(13,11-7-3-4-8-11)9-10-5-1-2-6-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCLTLSAXBBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

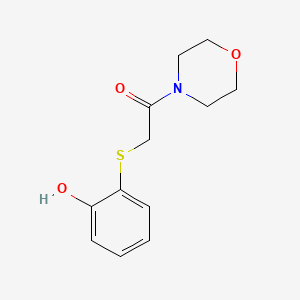

![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)
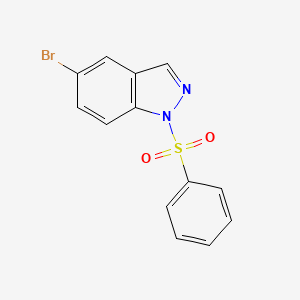
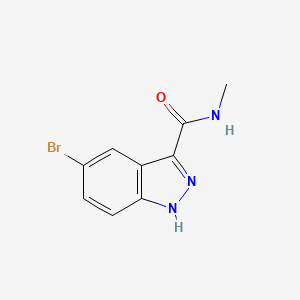
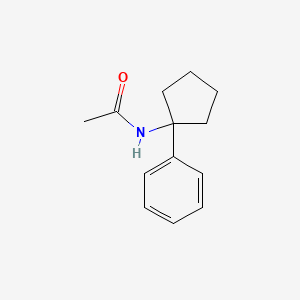

![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
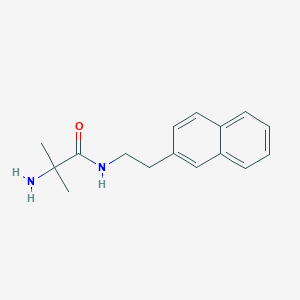
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
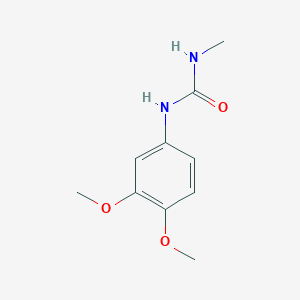
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)